molecular formula C11H16N2O3 B15320646 Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B15320646
M. Wt: 224.26 g/mol
InChI Key: KOBVKLLQOFLILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a heterocyclic ester featuring a pyrazole core substituted with ethyl and methyl groups, conjugated with a β-ketoester moiety. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the compound.

The compound’s crystallographic characterization, if performed, likely employs X-ray diffraction methods using programs like SHELX for structure refinement .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C11H16N2O3/c1-5-13-8(3)11(7(2)12-13)9(14)6-10(15)16-4/h5-6H2,1-4H3

InChI Key

KOBVKLLQOFLILS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate, a comparative analysis with structurally related β-ketoester derivatives is essential.

Table 1: Structural and Functional Comparison of Selected β-Ketoester Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₂H₁₈N₂O₃ 238.29 Pyrazole, ethyl, methyl, β-ketoester High reactivity for cyclization; potential ligand or agrochemical intermediate
Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenyl-imidazolidin-4-yl)-3-oxopropanoate C₂₂H₂₂ClN₂O₅ 435.87 Chlorophenyl, imidazolidinone, β-ketoester Enhanced lipophilicity; crystallographically characterized
Ethyl 3-(2-furyl)-3-oxopropanoate C₉H₁₀O₄ 182.18 Furyl, β-ketoester UV absorption; used in flavor/fragrance synthesis

Key Observations:

This difference likely alters acidity (pKa of the β-ketoester proton) and nucleophilic reactivity . The ethyl group on the pyrazole nitrogen may enhance steric hindrance compared to smaller substituents (e.g., methyl), influencing regioselectivity in subsequent reactions.

Physicochemical Properties: Lipophilicity: The chlorophenyl and phenyl groups in the imidazolidinone derivative significantly increase molecular weight and logP (predicted ~3.5 vs. ~1.8 for the pyrazole compound), suggesting greater membrane permeability .

Spectroscopic Signatures: NMR: The pyrazole proton environments (e.g., H-3 and H-5) would resonate downfield (δ 6.5–7.5 ppm) due to aromatic deshielding, whereas the imidazolidinone’s carbonyls (δ 160–180 ppm in ¹³C NMR) dominate its spectral profile . IR: Strong carbonyl stretches (~1700–1750 cm⁻¹) for both β-ketoester and imidazolidinone moieties would be observed.

Applications and Reactivity: The pyrazole-based compound’s β-ketoester group is prone to keto-enol tautomerism, facilitating cyclocondensation reactions to form pyran or pyridine derivatives. In contrast, the imidazolidinone derivative’s rigidity may limit such reactivity but enhance binding affinity in biological targets (e.g., enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.